N-(2-methoxyphenyl)benzene-1,4-disulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)benzene-1,4-disulfonamide typically involves the reaction of 1,3-disulfonyl chloride with nitroarenes in the presence of a catalyst. One efficient method utilizes CuI nanoparticles supported on a polymer-layered double hydroxide nanocomposite as a heterogeneous catalyst. This method offers high catalytic activity and excellent recyclability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed carbon-nitrogen bond formation via cross-coupling reactions is a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, transition metal catalysts, and various oxidizing and reducing agents. The reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
N-(2-methoxyphenyl)benzene-1,4-disulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antitubercular and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
- Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide)
Uniqueness
N-(2-methoxyphenyl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYYEQBEHQAZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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